

Application Notes and Protocols for JMV2959 in Preclinical Cancer Studies

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Compound of Interest

Compound Name: JMV6944

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Introduction to JMV2959

JMV2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1] Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for GHS-R1a. The ghrelin/GHS-R1a axis is well-known for its role in regulating appetite, metabolism, and growth hormone release.

Emerging evidence suggests that this signaling pathway is also implicated in various aspects of cancer biology, including cell proliferation, survival, and angiogenesis, making it a potential therapeutic target in oncology.[2]

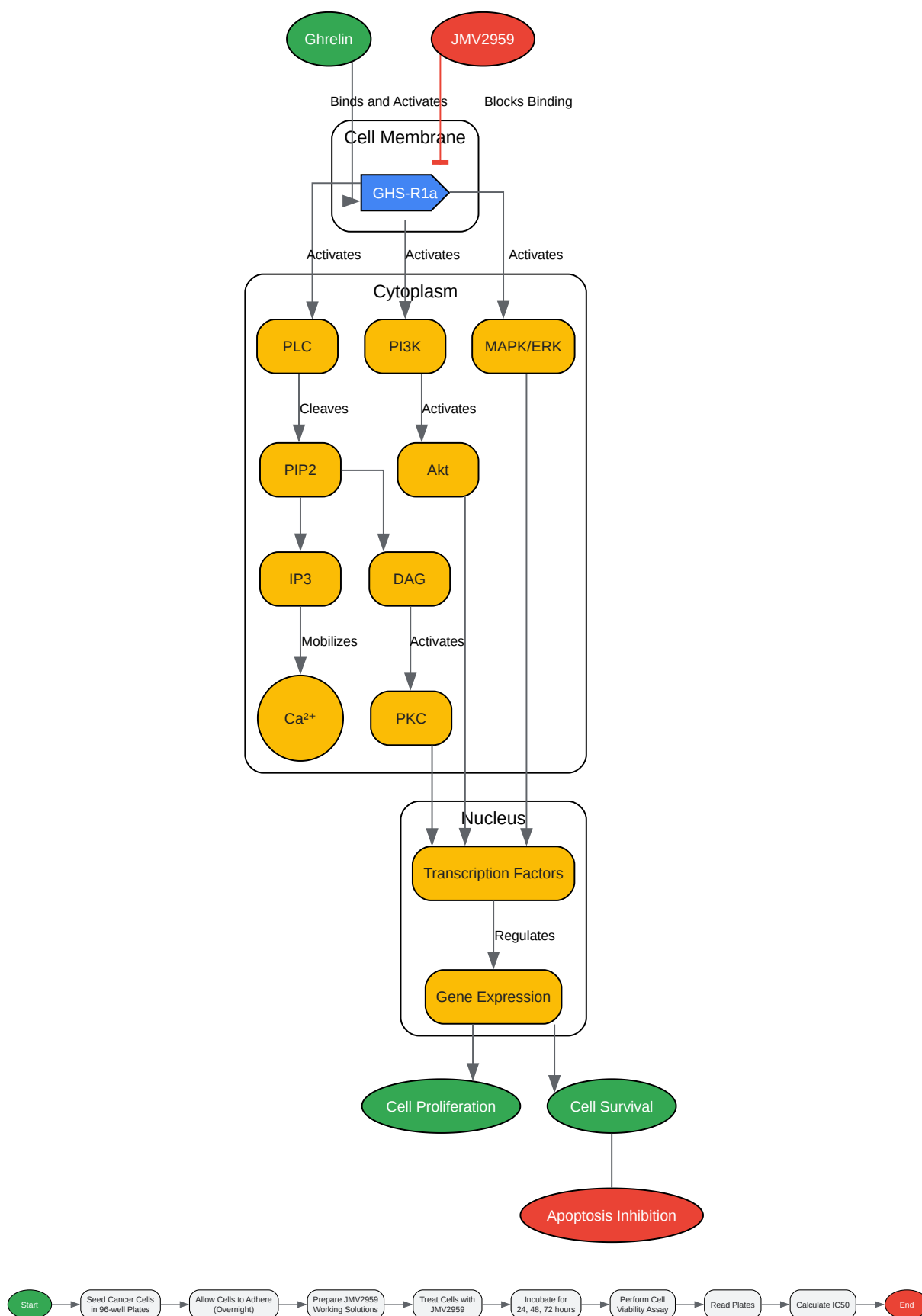
While the role of ghrelin in cancer can be complex, with both pro- and anti-tumorigenic effects reported depending on the cancer type, the expression of GHS-R1a has been identified in several human cancer cell lines, including prostate, ovarian, and lung cancer.[3][4][5]

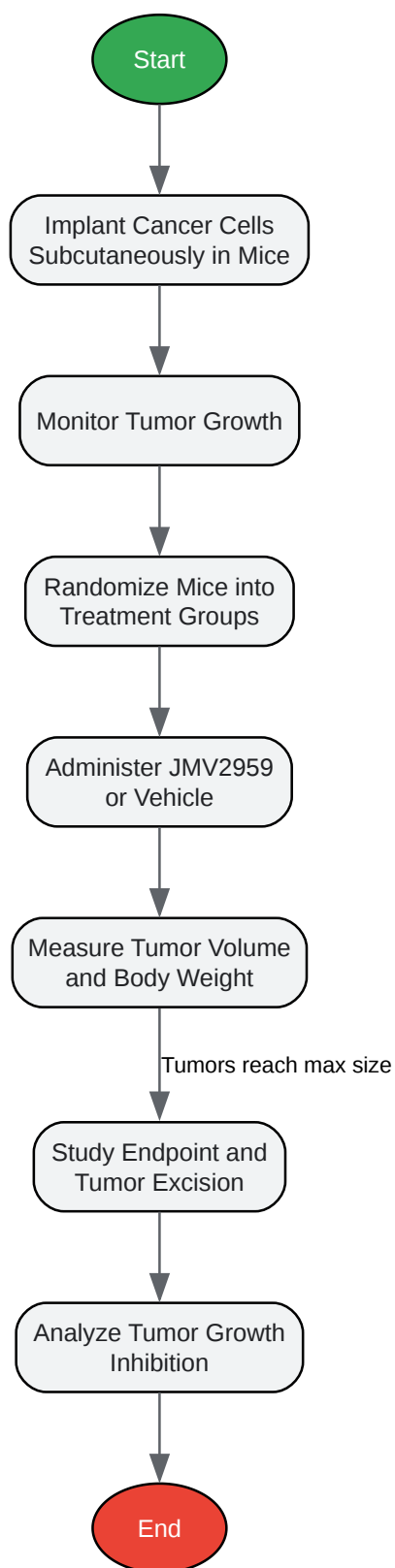
Antagonizing the GHS-R1a receptor with molecules like JMV2959 presents a promising strategy to investigate the therapeutic potential of targeting the ghrelin pathway in preclinical cancer models.

These application notes provide a comprehensive guide for the utilization of JMV2959 in preclinical cancer research, detailing its mechanism of action, experimental protocols for in vitro and in vivo studies, and guidelines for data presentation.

Mechanism of Action

JMV2959 functions as a competitive antagonist at the GHS-R1a receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by ghrelin. The binding of ghrelin to GHS-R1a can activate multiple intracellular signaling pathways, including the phospholipase C (PLC) pathway leading to calcium mobilization and protein kinase C (PKC) activation, as well as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation and survival.^[2] By inhibiting these pathways, JMV2959 is hypothesized to exert anti-proliferative and pro-apoptotic effects in cancer cells that express GHS-R1a and rely on ghrelin signaling for their growth and survival.





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